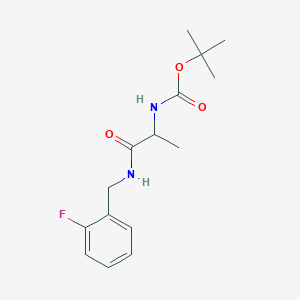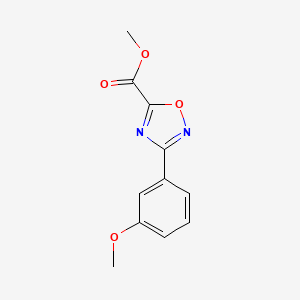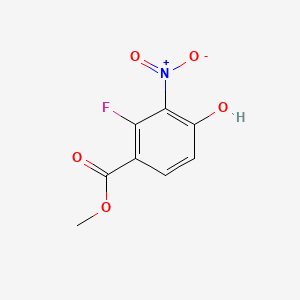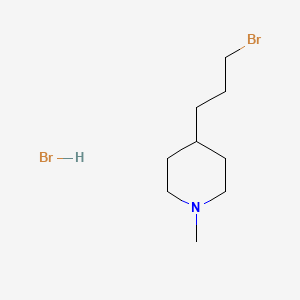![molecular formula C8H13NO2 B13694932 (R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)
(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a non-natural amino acid that has gained attention in medicinal chemistry due to its unique structure and potential applications. This compound is particularly interesting because of its spirocyclic structure, which imparts conformational rigidity, making it a valuable building block in the synthesis of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the transformation of tert-butyl (S)-4-methyleneprolinate into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This process includes a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysis and stereoselective synthesis techniques. These methods are designed to produce the compound in high yields and with high enantiomeric purity, which is crucial for its application in the pharmaceutical industry .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in protein engineering and peptide synthesis.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ledipasvir, the compound acts as a non-structural protein 5A (NS5A) inhibitor, which is crucial for the replication of the hepatitis C virus . The spirocyclic structure provides conformational stability, enhancing its binding affinity to the target protein.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
- (3S,6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts conformational rigidity and enhances its biological activity. This makes it a valuable compound in the synthesis of bioactive molecules, particularly in the pharmaceutical industry .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
Clave InChI |
XZAVSDIZYROBLG-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CC2)CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)








![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)
